molecular formula C17H17N3S B449021 1-[2-(1H-indol-3-yl)ethyl]-3-phenylthiourea CAS No. 331631-15-3

1-[2-(1H-indol-3-yl)ethyl]-3-phenylthiourea

Cat. No.: B449021
CAS No.: 331631-15-3
M. Wt: 295.4g/mol
InChI Key: OISAMYRWTWEYHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[2-(1H-indol-3-yl)ethyl]-3-phenylthiourea is a compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their biological activities. This compound features an indole moiety linked to a phenylthiourea group, making it a subject of interest in medicinal chemistry and pharmacology.

Biochemical Analysis

Biochemical Properties

They possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .

Cellular Effects

Indole derivatives have been reported to have significant effects on various types of cells and cellular processes . They play a main role in cell biology and have been used for the treatment of cancer cells, microbes, and different types of disorders in the human body .

Molecular Mechanism

Indole derivatives are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Indole derivatives are known for their stability and long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of 1-[2-(1H-indol-3-yl)ethyl]-3-phenylthiourea at different dosages in animal models have not been reported yet. Indole derivatives have been studied in animal models, showing varying effects at different dosages .

Metabolic Pathways

Indole derivatives are known to interact with various enzymes and cofactors, and can have effects on metabolic flux or metabolite levels .

Transport and Distribution

Indole derivatives are known to interact with various transporters or binding proteins, and can have effects on their localization or accumulation .

Subcellular Localization

Indole derivatives can be directed to specific compartments or organelles through targeting signals or post-translational modifications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(1H-indol-3-yl)ethyl]-3-phenylthiourea typically involves the reaction of tryptamine with phenyl isothiocyanate. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, under reflux conditions. The product is then purified through recrystallization or chromatography techniques .

Industrial Production Methods: This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency .

Chemical Reactions Analysis

Types of Reactions: 1-[2-(1H-indol-3-yl)ethyl]-3-phenylthiourea undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-[2-(1H-indol-3-yl)ethyl]-3-phenylthiourea has various applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

    1-[2-(1H-indol-3-yl)ethyl]-3-phenylurea: Similar structure but with a urea group instead of thiourea.

    1-[2-(1H-indol-3-yl)ethyl]-3-phenylcarbamate: Contains a carbamate group.

    1-[2-(1H-indol-3-yl)ethyl]-3-phenylsulfonamide: Features a sulfonamide group.

Uniqueness: 1-[2-(1H-indol-3-yl)ethyl]-3-phenylthiourea is unique due to its specific combination of the indole and phenylthiourea moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

1-[2-(1H-indol-3-yl)ethyl]-3-phenylthiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3S/c21-17(20-14-6-2-1-3-7-14)18-11-10-13-12-19-16-9-5-4-8-15(13)16/h1-9,12,19H,10-11H2,(H2,18,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OISAMYRWTWEYHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=S)NCCC2=CNC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[2-(1H-indol-3-yl)ethyl]-3-phenylthiourea
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
1-[2-(1H-indol-3-yl)ethyl]-3-phenylthiourea
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
1-[2-(1H-indol-3-yl)ethyl]-3-phenylthiourea
Reactant of Route 4
Reactant of Route 4
1-[2-(1H-indol-3-yl)ethyl]-3-phenylthiourea
Reactant of Route 5
Reactant of Route 5
1-[2-(1H-indol-3-yl)ethyl]-3-phenylthiourea
Reactant of Route 6
Reactant of Route 6
1-[2-(1H-indol-3-yl)ethyl]-3-phenylthiourea
Customer
Q & A

Q1: What is the role of 1-[2-(1H-Indol-3-yl)ethyl]-3-phenylthiourea in the synthesis of the antimicrobial compounds discussed in the research?

A1: this compound serves as a crucial precursor in the synthesis of a series of 2-(1H-indol-3-yl)-N-(3, 4-diphenylthiazol-2(3H)-ylidene) ethanamine derivatives. These derivatives were synthesized through the cyclization of this compound with 2-bromoacetophenone [].

Q2: Were the structures of the synthesized compounds, including this compound, confirmed, and if so, how?

A2: Yes, the structures of all synthesized compounds, including the precursor this compound, were confirmed using a combination of elemental analysis and spectral data []. While the specific spectral techniques were not detailed in the provided abstract, methods like Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy are commonly employed for structural elucidation in organic chemistry.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.